molecular formula C9H8Cl2O B1295048 2',4'-Dichloropropiophenone CAS No. 37885-41-9

2',4'-Dichloropropiophenone

Cat. No. B1295048
CAS RN: 37885-41-9
M. Wt: 203.06 g/mol
InChI Key: FBMTWRZQBRHOPF-UHFFFAOYSA-N
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Patent
US05821255

Procedure details

17.4 g of tetra-butylammonium tribromide are added, at room temperature, to 7 g of 1-(2,4-dichlorophenyl)-1-propanone dissolved in a mixture of 420 ml of methylene chloride and 140 ml of methanol. After 24 hours, the reaction medium is evaporated to dryness under vacuum. The residue is taken up in water and extracted with ethyl acetate, and the organic phase is dried over sodium sulphate. The solvent is evaporated off under vacuum and the product is then purified on a column of silica, using a mixture of cyclohexane and ethyl acetate (20:1 v/v) as eluent.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:55][C:56]1[CH:61]=[C:60]([Cl:62])[CH:59]=[CH:58][C:57]=1[C:63](=[O:66])[CH2:64][CH3:65]>C(Cl)Cl.CO>[Br:1][CH:64]([CH3:65])[C:63]([C:57]1[CH:58]=[CH:59][C:60]([Cl:62])=[CH:61][C:56]=1[Cl:55])=[O:66] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC)=O
Step Two
Name
Quantity
420 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction medium is evaporated to dryness under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
the product is then purified on a column of silica
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane and ethyl acetate (20:1 v/v) as eluent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC(C(=O)C1=C(C=C(C=C1)Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.